molecular formula C13H22Cl2N4 B15279343 5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride

5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride

Cat. No.: B15279343
M. Wt: 305.2 g/mol
InChI Key: TYCPSGMARLLXLR-UHFFFAOYSA-N
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Description

5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its spirocyclic structure, which includes a pyridine ring and a diazaspiroheptane moiety. It is often studied for its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride typically involves multiple steps. The process begins with the preparation of the diazaspiroheptane core, followed by the introduction of the pyridine ring. Common reagents used in these reactions include ethylamine, pyridine derivatives, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, particularly as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic applications, including as a treatment for certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and its potential as an enzyme inhibitor. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H22Cl2N4

Molecular Weight

305.2 g/mol

IUPAC Name

5-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C13H20N4.2ClH/c1-2-16-7-13(8-16)9-17(10-13)6-11-3-4-12(14)15-5-11;;/h3-5H,2,6-10H2,1H3,(H2,14,15);2*1H

InChI Key

TYCPSGMARLLXLR-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CN(C2)CC3=CN=C(C=C3)N.Cl.Cl

Origin of Product

United States

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